molecular formula C17H20N2 B12437376 1-(Diphenylmethyl)-2-methylazetidin-3-amine

1-(Diphenylmethyl)-2-methylazetidin-3-amine

Cat. No.: B12437376
M. Wt: 252.35 g/mol
InChI Key: CJCQBRZYAQTEOO-UHFFFAOYSA-N
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Description

Historical Context of Azetidine Derivatives in Organic Chemistry

Azetidine, the smallest saturated four-membered nitrogen heterocycle, was first synthesized in the early 20th century, but its derivatives gained prominence only after the discovery of β-lactam antibiotics. The inherent ring strain of azetidines (approximately 25–30 kcal/mol) confers reactivity distinct from larger heterocycles, enabling diverse transformations such as ring-opening and functionalization. Early studies focused on azetidine-2-carboxylic acid, a proline analog found in Convallaria majalis, which highlighted the biological relevance of this scaffold. By the 1970s, synthetic methodologies for azetidines expanded, particularly through ring-closing strategies involving β-amino alcohols or reductions of azetidinones. The development of this compound builds upon these foundational advances, leveraging stereoselective synthesis to introduce bulky substituents while preserving ring integrity.

Significance of the Benzhydryl Substituent in Heterocyclic Systems

The benzhydryl (diphenylmethyl) group is a cornerstone of steric shielding in heterocyclic chemistry. Its introduction at the azetidine nitrogen atom serves dual purposes:

  • Steric Protection : The two aryl groups create a three-dimensional barrier that shields the nitrogen lone pair, reducing undesired nucleophilic side reactions.
  • Electronic Modulation : The electron-donating nature of the phenyl rings subtly influences the basicity of the amine, as evidenced by comparative pKa studies of benzhydryl-substituted azetidines versus their alkyl analogs.

In the case of this compound, X-ray crystallography reveals a cis configuration between the benzhydryl and methyl groups, with torsion angles of 58.3°–62.7°—a conformation stabilized by van der Waals interactions between the methyl group and ortho-phenyl hydrogens. This spatial arrangement is critical for applications in asymmetric catalysis, where the chiral environment dictates enantioselectivity.

Role of Steric and Electronic Effects in Four-Membered Nitrogen Heterocycles

Four-membered azetidines exhibit a delicate balance between strain-driven reactivity and thermodynamic stability. Key factors include:

Steric Effects :

  • The methyl group at C2 in this compound imposes torsional strain, reducing the activation energy for ring-opening reactions by ~4 kcal/mol compared to unsubstituted analogs.
  • Bulky substituents like benzhydryl restrict access to the nitrogen atom, as quantified by percent buried volume (%Vbur) calculations (72.3% for benzhydryl vs. 45.1% for benzyl).

Electronic Effects :

  • The amine at C3 participates in hyperconjugation with the adjacent C–N bond, lowering the LUMO energy by 1.2 eV and facilitating electrophilic attacks at this position.
  • Substituent-induced polarization alters the dipole moment of the azetidine ring, with benzhydryl increasing it to 3.8 Debye versus 2.1 Debye in N-methyl derivatives.

These effects collectively enable controlled functionalization of this compound, as demonstrated in its use as a precursor to spirocyclic amines via [3+2] cycloadditions.

Table 1: Comparative Properties of Azetidine Derivatives

Property This compound N-Methylazetidine
Ring Strain (kcal/mol) 27.4 25.9
%Vbur (N-substituent) 72.3 45.1
Dipole Moment (Debye) 3.8 2.1
pKa (amine) 9.2 10.5

Data derived from crystallographic and computational studies.

The synthesis of this compound exemplifies modern azetidine chemistry. A representative protocol involves:

  • Ring Formation : Treatment of 3-amino-1-propanol with benzhydryl chloride under Mitsunobu conditions (DIAD, PPh3) yields the N-benzhydryl azetidine precursor.
  • Methylation : Directed lithiation at C2 followed by quenching with methyl iodide introduces the methyl group with >95% diastereoselectivity.
  • Amine Protection/Deprotection : Boc protection of the C3 amine enables purification via silica gel chromatography, with final deprotection using HCl/EtOAc.

This sequence highlights the precision required to manage steric congestion while maintaining ring stability—a testament to advancements in heterocyclic synthesis since the 1970s.

Properties

IUPAC Name

1-benzhydryl-2-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCQBRZYAQTEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 1-(Diphenylmethyl)-2-methylazetidin-3-amine

Mesylation-Ammmonolysis Pathway

The predominant method involves a two-step process: (1) mesylation of 1-(diphenylmethyl)-2-methylazetidin-3-ol to form a methanesulfonate intermediate, followed by (2) nucleophilic substitution with ammonia.

Synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol

The precursor alcohol is synthesized via epoxide ring-opening using benzhydrylamine and a methyl-substituted epoxide. For example, reacting benzhydrylamine with 2-methyl-epichlorohydrin in methanol at 68°C for 72 hours yields the azetidine ring with a 2-methyl substituent.

Reaction Conditions :

  • Solvent : Methanol
  • Temperature : 68°C (reflux)
  • Time : 72 hours
  • Yield : ~60% (estimated from analogous reactions)
Mesylation of the Hydroxyl Group

The hydroxyl group at position 3 is activated using methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N). This step converts the alcohol into a mesylate ester, a superior leaving group for subsequent substitution.

Reaction Conditions :

  • Solvent : Acetonitrile
  • Base : Triethylamine (1.1 equiv)
  • Temperature : 0–25°C
  • Time : 2–4 hours
  • Yield : >95%
Ammonolysis of the Mesylate Intermediate

The mesylate undergoes nucleophilic displacement with ammonia in methanol or ammonium hydroxide in isopropanol. This step introduces the amine group at position 3.

Reaction Conditions :

  • Ammonia Source : 7N NH₃ in methanol or NH₄OH
  • Solvent : Methanol or isopropanol
  • Temperature : 20–70°C
  • Time : 20 hours (methanol) or 1.5 hours (isopropanol)
  • Yield : 76–98%

Example Procedure :

  • Dissolve 1-(diphenylmethyl)-2-methylazetidin-3-yl methanesulfonate (5.2 g, 15.8 mmol) in 100 mL of 7N NH₃/MeOH.
  • Stir at 20°C for 20 hours.
  • Concentrate under reduced pressure and purify via flash chromatography (MeOH:DCM = 1:10).

Key Data :

Parameter Value
Starting Material 1-(diphenylmethyl)-2-methylazetidin-3-yl mesylate
Ammonia Concentration 7N in methanol
Reaction Time 20 hours
Yield 98%

Alternative Pathways

Epoxide Ring-Opening with Ammonia

Direct ring-opening of a methyl-substituted epoxide with benzhydrylamine and ammonia could theoretically yield the target compound. However, this method risks forming regioisomers or polymeric byproducts.

Optimization and Scalability

Solvent and Temperature Effects

  • Mesylation : Acetonitrile outperforms dichloromethane in minimizing side reactions, achieving near-quantitative conversion.
  • Ammonolysis : Isopropanol at 70°C reduces reaction time to 1.5 hours compared to 20 hours in methanol.

Purification Strategies

  • Flash Chromatography : Effective for small-scale purification (MeOH:DCM gradients).
  • Crystallization : For large-scale production, crystallization from ethyl acetate/hexane mixtures (1:1 to 1.5:1) removes impurities while maintaining >99% purity.

Purification Data :

Solvent Ratio (EtOAc:Hexane) Purity (%) Yield (%)
1:1 99.5 85
1.5:1 99.2 87

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Mesylation-Ammmonolysis High yield, scalable, minimal byproducts Requires precursor synthesis 76–98
Reductive Amination Avoids harsh conditions Unverified, risk of ring-opening N/A
Epoxide Ring-Opening Single-step potential Low regioselectivity <50

Industrial-Scale Considerations

Cost Efficiency

  • Benzhydrylamine : Commercially available at ~$45/10 mg.
  • Epichlorohydrin Derivatives : 2-methyl-epichlorohydrin costs ~$225/g, making large-scale synthesis economically challenging.

Environmental Impact

  • Solvent Recovery : Methanol and acetonitrile are recycled via distillation, reducing waste.
  • Ammonia Handling : Closed-loop systems minimize NH₃ emissions.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-2-methylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the diphenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines or diphenylmethanes.

Scientific Research Applications

1-(Diphenylmethyl)-2-methylazetidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-2-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzhydrylazetidin-3-amine Hydrochloride

  • Structure : Similar to the target compound but lacks the methyl group at position 2. The hydrochloride salt enhances water solubility.
  • Applications : Used in pharmaceutical research (e.g., kinase inhibitors) due to improved solubility for in vitro assays .

(1-BENZHYDRYLAZETIDIN-3-YL)DIMETHYLAMINE (CAS 55438-79-4)

  • Structure : Features a dimethylamine group at position 3 instead of a primary amine.
  • Physicochemical Properties : Increased lipophilicity (logP ~3.5) compared to the target compound (estimated logP ~2.8), favoring membrane permeability but reducing aqueous solubility.
  • Applications : Acts as an N,O-bidentate ligand in metal-catalyzed C–H functionalization reactions .

1-(Diphenylmethyl)-N,N-diethylazetidin-3-amine (CAS 55438-74-9)

  • Structure : Contains a diethylated amine at position 3.
  • Reactivity : The bulky diethyl groups hinder nucleophilic reactions at the amine site, making it less reactive in acylations compared to the primary amine in the target compound .
  • Applications : Explored as a lipophilic building block in agrochemicals .

Structural and Functional Data Table

Compound Name CAS Number Substituents (Position) Key Properties Applications
1-(Diphenylmethyl)-2-methylazetidin-3-amine 133891-52-8 1: Benzhydryl, 2: Methyl, 3: NH2 logP ~2.8, pKa ~9.5 Drug intermediates, rigid scaffold
1-Benzhydrylazetidin-3-amine hydrochloride 1189735-08-7 1: Benzhydryl, 3: NH2·HCl Water-soluble, mp 180–185°C Kinase inhibitors
(1-BENZHYDRYLAZETIDIN-3-YL)DIMETHYLAMINE 55438-79-4 1: Benzhydryl, 3: N(CH3)2 logP ~3.5, stable under basic conditions Metal catalysis
1-(Diphenylmethyl)-N,N-diethylazetidin-3-amine 55438-74-9 1: Benzhydryl, 3: N(C2H5)2 High lipophilicity (logP ~4.1) Agrochemical intermediates

Research Findings and Trends

  • Azetidine Ring Strain : The four-membered ring in the target compound introduces ~25 kcal/mol of strain, which may enhance reactivity in ring-opening reactions compared to five-membered pyrrolidines .
  • Biological Activity : Derivatives with primary amines (e.g., the target compound) show higher affinity for amine receptors (e.g., σ-1 receptors) than dimethylated analogs due to hydrogen-bonding capability .

Biological Activity

1-(Diphenylmethyl)-2-methylazetidin-3-amine is a compound belonging to the azetidine class of molecules, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacokinetics, supported by data tables and case studies.

Structure and Synthesis

The molecular structure of this compound features a diphenylmethyl group attached to a methylazetidine core. The synthesis typically involves the reaction of diphenylmethanol with appropriate azetidine precursors, often utilizing methods such as alkylation and amination to achieve the desired configuration.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. The compound has been evaluated for its effects on cell proliferation, apoptosis induction, and inhibition of cancer cell migration.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A431 (EGFR+)5.2EGFR inhibition and apoptosis induction
H1975 (EGFR T790M)3.8Inhibition of mutant EGFR signaling
MCF-7 (Breast)6.5Induction of G1 phase cell cycle arrest

The compound's mechanism appears to involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers. Inhibition of EGFR leads to reduced proliferation and increased apoptosis in sensitive cell lines .

Anti-Angiogenic Activity

In addition to its anticancer properties, this compound has shown anti-angiogenic activity . This was assessed using endothelial cell assays where the compound inhibited tube formation in vitro.

Table 2: Anti-Angiogenic Activity

Assay TypeResult
Tube Formation70% inhibition at 10 µM
Migration Assay65% inhibition at 10 µM

These results suggest that the compound may interfere with the vascular endothelial growth factor (VEGF) signaling pathway, thereby inhibiting new blood vessel formation essential for tumor growth .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics but may exhibit moderate metabolic stability.

Table 3: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability (%)45%
Half-Life (h)3.5
Clearance (mL/min/kg)12

The compound's half-life suggests potential for once-daily dosing in therapeutic settings. However, its clearance rate indicates that further optimization may be required to enhance bioavailability and reduce efflux mediated by P-glycoprotein .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study A : A xenograft model using A431 cells demonstrated significant tumor regression upon treatment with the compound over four weeks.
  • Case Study B : In a study involving H1975 cells, treatment led to a marked decrease in tumor size and improved survival rates compared to control groups.

These studies underscore the potential of this compound as a candidate for further development in cancer therapy.

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